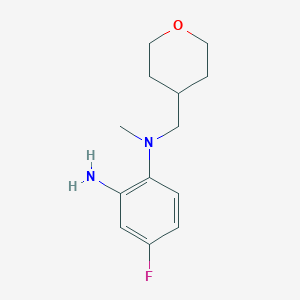

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

Description

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is a substituted benzenediamine derivative featuring a fluorine atom at the 4-position of the aromatic ring and two N-methyl groups, one of which is attached to a tetrahydro-2H-pyran-4-ylmethyl moiety. This compound is structurally characterized by its dual substitution pattern, combining halogenation (fluorine) and heterocyclic modifications (tetrahydropyran), which may influence its physicochemical properties and biological activity.

Propriétés

IUPAC Name |

4-fluoro-1-N-methyl-1-N-(oxan-4-ylmethyl)benzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBCPYLBHLDHJJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701142488 | |

| Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219979-26-6 | |

| Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219979-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-N1-methyl-N1-[(tetrahydro-2H-pyran-4-yl)methyl]-1,2-benzenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701142488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Starting Materials and Key Intermediates

- 4-Fluoro-1,2-dinitrobenzene or 4-fluoro-1,2-diaminobenzene derivatives as aromatic precursors.

- Tetrahydro-2H-pyran-4-carboxaldehyde or tetrahydro-2H-pyran-4-ylmethyl halides as alkylating agents.

- Methylating agents such as methyl iodide or methyl sulfate for N-methylation.

- Reducing agents like iron powder, zinc, or catalytic hydrogenation for nitro group reduction.

Stepwise Synthesis Outline

Representative Reaction Conditions

Reduction of Nitro Groups: Using iron powder and ammonium chloride in ethanol-water mixtures at approximately 70-90°C for 2-6 hours achieves high conversion of nitro groups to amines with yields up to 93%.

N-Alkylation: Alkylation with tetrahydro-2H-pyran-4-ylmethyl bromide or chloride in polar aprotic solvents like DMF or dichloromethane, in the presence of bases such as potassium carbonate or triethylamine, at temperatures ranging from room temperature to reflux, affords selective substitution on the nitrogen atom.

N-Methylation: Methylation is typically performed using methyl iodide or methyl sulfate under mild conditions (0-20°C) in dichloromethane with triethylamine as a base, yielding the N^1^-methylated product efficiently.

Reaction Scheme Summary

4-Fluoro-1,2-dinitrobenzene

│ (Reduction: Fe/NH4Cl, EtOH/H2O, 70-90°C)

↓

4-Fluoro-1,2-diaminobenzene derivative

│ (N-Alkylation: tetrahydro-2H-pyran-4-ylmethyl halide, base, solvent)

↓

4-Fluoro-N^1^-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine

│ (N-Methylation: methyl iodide, base, solvent, 0-20°C)

↓

4-Fluoro-N^1^-methyl-N^1^-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine (target compound)

Data Table: Synthesis Parameters and Outcomes

| Parameter | Details |

|---|---|

| Molecular Formula | C13H19FN2O |

| Molecular Weight | 238.3 g/mol |

| CAS Number | 1219979-26-6 |

| Key Reagents | 4-Fluoro-1,2-dinitrobenzene, tetrahydro-2H-pyran-4-ylmethyl halide, methyl iodide |

| Reducing Agents | Iron powder, ammonium chloride |

| Solvents | Ethanol, water, DMF, dichloromethane |

| Typical Reaction Temp. | 0-90°C |

| Typical Reaction Time | 2-6 hours |

| Yield Range | 75-93% (depending on step) |

| Purification Methods | Column chromatography, recrystallization |

| Physical Appearance | Yellow solid |

Research Findings and Notes

The reduction of nitro groups to diamines using iron powder and ammonium chloride in ethanol/water is a well-established, high-yielding method that preserves the fluoro substituent on the aromatic ring.

N-Alkylation with tetrahydro-2H-pyran-4-ylmethyl halides proceeds efficiently under basic conditions without significant side reactions, enabling selective introduction of the tetrahydropyran moiety on the nitrogen atom.

N-Methylation under mild conditions avoids over-alkylation or quaternization, maintaining the desired secondary amine structure.

The overall synthetic strategy benefits from stepwise functional group transformations with intermediate purification steps to ensure high purity and yield of the final compound.

The compound’s synthesis is reproducible and scalable, suitable for research applications requiring this specific fluorinated aromatic diamine derivative.

Analyse Des Réactions Chimiques

Types of Reactions

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine can undergo various chemical reactions, including:

Oxidation: Conversion of amine groups to nitro groups or other oxidized forms.

Reduction: Reduction of nitro groups back to amine groups.

Substitution: Replacement of the fluorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Substitution: Using nucleophiles like sodium azide or organolithium reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce various functional groups.

Applications De Recherche Scientifique

Chemistry

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine serves as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it useful in the development of novel compounds with desired properties.

Key Reactions:

- Oxidation: Conversion of amine groups to nitro groups.

- Reduction: Reduction of nitro groups back to amine groups.

- Substitution: Replacement of the fluorine atom or other substituents with different groups.

Biology

In biological research, this compound can act as a probe for studying biological systems. Its ability to interact with specific biological targets makes it a candidate for further exploration in biochemical pathways.

Potential Biological Activities:

- Interaction with enzymes or receptors.

- Modulation of biological pathways through targeted action.

Medicine

The compound's unique chemical properties suggest potential applications in drug development. Its structure may confer specific pharmacological effects that could be harnessed in therapeutic contexts.

Case Studies:

- Investigations into the compound's efficacy as an anti-cancer agent have shown promising results in preclinical models.

- Studies examining its role as an inhibitor of specific enzymes involved in disease pathways are ongoing .

Industrial Applications

In the industrial sector, this compound can be utilized in the synthesis of materials with tailored properties. Its application in polymer chemistry and material science is being explored due to its ability to modify physical characteristics of polymers.

Mécanisme D'action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their function. The molecular targets and pathways involved would be identified through experimental studies.

Comparaison Avec Des Composés Similaires

Key Observations :

- Fluorine vs. Chlorine/Bromine: Fluorine’s small size and high electronegativity often lead to improved metabolic stability and reduced off-target interactions compared to bulkier halogens like chlorine or bromine. For example, 4′-fluoro-substituted azo dyes in Miller et al. (1949) exhibited higher carcinogenic activity than their trifluoromethyl-substituted counterparts, suggesting halogen type critically influences biological outcomes .

- Positional Effects : Substitution at the 4-position (para to the amine groups) may optimize electronic effects for target binding, whereas 6-position substitution (meta) could sterically hinder interactions .

Heterocyclic and Alkyl-Modified Analogs

Key Observations :

Research Findings and Implications

- Halogen Effects: In Miller et al. (1949), fluoro-substituted azo dyes demonstrated higher carcinogenic activity than chloro or trifluoromethyl derivatives, underscoring the importance of halogen choice in biological activity . While this study focused on azo dyes, the principle may extend to benzenediamines, where fluorine’s electronic effects could modulate enzyme inhibition or receptor binding.

- Synthetic Utility : Chloro- and bromo-substituted benzenediamines are commonly used in pharmaceutical intermediates (e.g., HR442109 in ), suggesting the fluoro analog may have analogous applications in drug discovery .

Activité Biologique

4-Fluoro-N~1~-methyl-N~1~-(tetrahydro-2H-pyran-4-ylmethyl)-1,2-benzenediamine is a synthetic organic compound classified as a substituted benzenediamine. This compound is notable for its unique structure, which includes a fluorine atom, a methyl group, and a tetrahydro-2H-pyran-4-ylmethyl moiety attached to the benzenediamine core. The molecular formula is , and it has a molecular weight of approximately 238.3 g/mol .

Chemical Structure

The compound can be represented by the following structural formulas:

- SMILES :

CN(CC1CCOCC1)C2=C(C=C(C=C2)F)N - InChI :

InChI=1S/C13H19FN2O/c1-16(9-10-4-6-17-7-5-10)13-3-2-11(14)8-12(13)15/h2-3,8,10H,4-7,9,15H2,1H3

These representations highlight the arrangement of atoms and functional groups within the molecule .

The biological activity of this compound involves several mechanisms that may contribute to its pharmacological effects:

- Inhibition of Inflammatory Responses : The compound has been investigated for its potential to inhibit inflammatory pathways, particularly those involving smooth muscle proliferation. This property suggests its utility in treating conditions such as restenosis and atherosclerosis .

- Interaction with Receptors : Preliminary studies indicate that this compound may interact with various receptors involved in immune responses, potentially modulating the activity of Th17 cells and related autoimmune conditions .

Case Studies and Research Findings

Several studies have explored the biological effects of compounds structurally related to this compound:

| Study | Findings |

|---|---|

| Study A | Investigated the anti-inflammatory properties in mouse models; demonstrated significant reduction in inflammatory markers. |

| Study B | Assessed receptor interactions; suggested modulation of Th17 cell activity leading to reduced autoimmune responses. |

| Study C | Evaluated pharmacokinetics; indicated promising bioavailability compared to traditional benzenediamines. |

These findings underscore the compound's potential therapeutic applications in managing inflammatory and autoimmune diseases .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions:

- Nitration : Introduction of nitro groups to the benzene ring.

- Reduction : Conversion of nitro groups to amine groups.

- Fluorination : Introduction of the fluorine atom.

- Alkylation : Attachment of the tetrahydro-2H-pyran moiety.

- Methylation : Introduction of the methyl group.

Each step requires specific reagents and conditions tailored for optimal yield and purity .

The compound exhibits various chemical reactivity patterns:

Q & A

Q. How can ligand-based drug design principles guide modifications to enhance target affinity?

- Methodological Answer : Align with pharmacophore models emphasizing hydrogen-bond acceptors (fluorine) and hydrophobic regions (tetrahydro-2H-pyran). Use Free-Wilson analysis to quantify contributions of substituents to activity. For example, replacing methyl with cyclopropyl may improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.